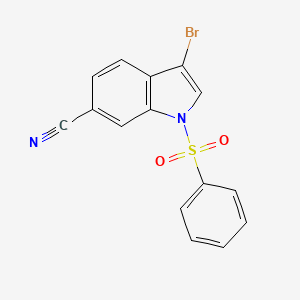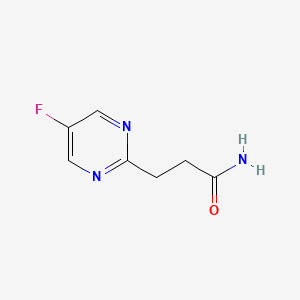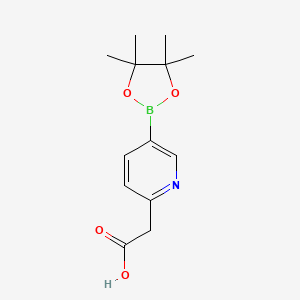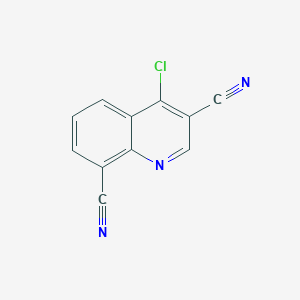
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both indazole and indene moieties. Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indazole and indene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
相似化合物的比较
Similar Compounds
1H-indazole: Known for its anticancer and anti-inflammatory properties.
2H-indazole: Similar to 1H-indazole but with different reactivity and biological activity.
Indene derivatives: Compounds with the indene moiety that exhibit various biological activities.
Uniqueness
2-(1-Methyl-1H-indazol-3-yl)-1H-indene-1,3(2H)-dione is unique due to its combined indazole and indene structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for research and development.
属性
分子式 |
C17H12N2O2 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
2-(1-methylindazol-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-4-8-12(13)15(18-19)14-16(20)10-6-2-3-7-11(10)17(14)21/h2-9,14H,1H3 |
InChI 键 |
HYAGEHVCCAKBOY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=N1)C3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)

![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)



![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
